Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and an ethyl ester group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Compounds containing a thiazole ring have been found to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The piperazine moiety, a component of this compound, is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, which can influence the compound’s bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing a thiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the benzamide group, and finally the coupling with the piperazine ring. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and piperazine. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol, with careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate, particularly for its antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(2-benzamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is unique due to the presence of the benzamidothiazole moiety, which imparts distinct biological activities and chemical reactivity. This differentiates it from other piperazine derivatives, which may lack the thiazole ring or the benzamide group, resulting in different pharmacological profiles and applications.
Properties
IUPAC Name |
ethyl 4-[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-2-27-19(26)23-10-8-22(9-11-23)16(24)12-15-13-28-18(20-15)21-17(25)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPRLCYZARUCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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